2-Ethoxy-3-nitrothiophene

Description

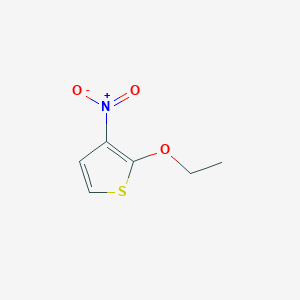

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-2-10-6-5(7(8)9)3-4-11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSPOVJGQGWQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Ethoxy 3 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Ethoxy-3-nitrothiophene and related 2-alkoxy-nitrothiophenes. This process involves the attack of a nucleophile on the electron-poor thiophene (B33073) ring, leading to the displacement of a leaving group. The reaction is facilitated by the nitro group, which stabilizes the negatively charged intermediate.

Meisenheimer Complex Formation and Characterization in 2-Alkoxy-Nitrothiophenes

The SNAr mechanism in nitro-activated aromatic systems, including nitrothiophenes, proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. iupac.org This complex is a crucial reactive intermediate formed by the addition of a nucleophile to the aromatic ring. For 2-alkoxy-nitrothiophenes, the nucleophile attacks the carbon atom bearing the alkoxy group (the ipso carbon), leading to a negatively charged σ-complex. nih.gov The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. nih.govcopernicus.org

The formation of these adducts is a key feature of SNAr reactions. europa.eu Stable Meisenheimer complexes have been isolated and characterized in related systems, providing strong evidence for this stepwise reaction mechanism. copernicus.org The stability of the complex is influenced by the number and position of electron-withdrawing groups; the more such groups are present, the more stable the intermediate. copernicus.org

Mechanistic Pathways of Nucleophilic Attack (e.g., with amines)

The reaction of 2-alkoxy-3-nitrothiophenes with nucleophiles like amines follows a well-defined stepwise pathway. rsc.orguclm.esrsc.org The process begins with the nucleophilic addition of the amine to the C2 position of the thiophene ring, which is activated by the adjacent nitro group. This initial attack is typically the rate-determining step and results in the formation of a zwitterionic Meisenheimer intermediate. rsc.org

Following the formation of this intermediate, the elimination of the leaving group (in this case, the ethoxy group as ethanol) occurs to restore the aromaticity of the ring. This elimination is often facilitated by a second molecule of the attacking amine, which acts as a base to abstract a proton from the newly formed ammonium (B1175870) group. rsc.orgrsc.org This base-catalyzed proton transfer lowers the energy barrier for the expulsion of the methoxy (B1213986) group, completing the substitution. rsc.org Studies on related 2-L-5-nitrothiophenes with various amines have shown that this general mechanism is applicable across different nucleophiles and leaving groups within this class of compounds. researchgate.net

Kinetic and Thermodynamic Parameters of SNAr Reactions

Kinetic studies of SNAr reactions involving nitrothiophenes provide valuable insights into the reaction mechanism and the influence of the reaction medium. For instance, the kinetics of the reaction between 2-bromo-3-nitrothiophene (B183354) and various amines have been investigated to understand the thermodynamic parameters of the process. researchgate.net These studies, often conducted over a range of temperatures, allow for the calculation of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

These parameters help to elucidate the degree of charge separation and solvent organization in the transition state leading to the Meisenheimer complex. Reactions often proceed faster in ionic liquids compared to conventional solvents like methanol (B129727) or benzene, highlighting the significant role of reagent-solvent interactions in stabilizing the charged intermediates and transition states. researchgate.net

Table 1: Illustrative Kinetic Data for SNAr Reactions of Nitrothiophenes with Amines

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|---|---|---|

| 2-Bromo-3-nitrothiophene | Piperidine | Methanol | Value | Value | Value |

| 2-L-5-nitrothiophene | Pyrrolidine | [bmim][BF4] | Value | Value | Value |

| 2-L-5-nitrothiophene | Morpholine | Benzene | Value | Value | Value |

Note: Specific values are dependent on experimental conditions (temperature, concentration) and are illustrative of the types of data obtained in such studies. Data derived from studies on related nitrothiophenes. researchgate.net

Influence of Substituent Effects on SNAr Reactivity

The reactivity of the thiophene ring in SNAr reactions is highly dependent on the nature and position of its substituents. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. nih.govinl.gov The nitro group at the 3-position in this compound is a powerful activating group.

Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes, have established linear correlations between the experimental electrophilicity of the thiophene derivative and the Gibbs free energy barrier of the reaction. uclm.esrsc.org The reactivity is enhanced by substituents that increase the electrophilicity of the carbon atom undergoing attack. A correlation between the Hammett constant (σp) of a substituent and the electrophilicity parameter (E) has been demonstrated, indicating that stronger EWGs lead to a more dipolar transition state and a lower activation barrier for the formation of the zwitterionic intermediate. rsc.org

Catalytic Effects in SNAr Reactions

While SNAr reactions can proceed uncatalyzed, their rates can be significantly influenced by catalysts. In the context of reactions with amines, excess amine often serves as a base catalyst for the proton transfer step, facilitating the elimination of the leaving group from the Meisenheimer intermediate. rsc.orgrsc.org

Furthermore, metal complexes can catalyze SNAr reactions by withdrawing electron density from the aromatic ring, thereby increasing its electrophilicity and susceptibility to nucleophilic attack. researchgate.net This can be achieved through π-complexation to the aromatic ring or σ-complexation to a heteroatom within the ring system. researchgate.net Although less common for highly activated systems like nitrothiophenes, which react readily, catalytic strategies are crucial for expanding the scope of SNAr to less reactive substrates. nih.gov

Radical Reactions and Electron Transfer Processes

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates and electron transfer steps. The nitro group is redox-active and can be reduced via single-electron transfer (SET) processes, leading to the formation of a nitro anion radical. This radical species is a key intermediate that can initiate subsequent chemical transformations.

Additionally, radical reactions can lead to the formation of nitrothiophenes. For example, the gas-phase reaction of thiophene with the nitrate (B79036) radical (NO3•) has been shown to produce both 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), indicating that radical pathways can be involved in the functionalization of the thiophene core. uclm.es Photochemical reactions also provide a route to radical intermediates. Studies on related halonitrothiophenes have demonstrated that photoinduced cleavage of a carbon-halogen bond can occur, involving a triplet excited state and generating radical species that can undergo further reactions. rsc.org

Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder reactions as dienophiles)

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of six-membered rings. gvsu.edu The reaction involves a conjugated diene and a substituted alkene, known as the dienophile. gvsu.edu The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. researchgate.net

Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. libretexts.org However, the C2=C3 or C4=C5 double bonds within the thiophene ring can potentially act as a dienophile, especially when substituted with strong electron-withdrawing groups. In this compound, the double bond between C2 and C3 is directly attached to a potent electron-withdrawing nitro group. This electronic feature should, in principle, render this double bond electron-deficient and thus a suitable dienophile for a Diels-Alder reaction, particularly in an inverse-electron-demand scenario where it would react with an electron-rich diene. gvsu.edu

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not prominent in the literature, its reactivity can be predicted based on established principles. The nitro group at the C3 position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2=C3 double bond, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. The ethoxy group at the C2 position, being an electron-donating group, may have a counteracting electronic effect, but the influence of the nitro group is expected to be dominant in activating the double bond as a dienophile.

| Component | Substituent Type on Dienophile | Effect on Reactivity | Example Substituent |

| Dienophile | Electron-withdrawing group (EWG) | Increases reactivity in normal-demand Diels-Alder | -NO₂, -CN, -C(O)R |

| Dienophile | Electron-donating group (EDG) | Increases reactivity in inverse-demand Diels-Alder | -OR, -NR₂ |

Transformations of Functional Groups

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic and heteroaromatic amines. pearson.com These amines are valuable intermediates for the synthesis of a wide range of compounds. The conversion of this compound to 2-ethoxy-3-aminothiophene can be achieved using various established methods for nitro group reduction.

Commonly employed methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of a hydrogen source like hydrazine (B178648) hydrate. nih.gov Another effective set of reagents involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). A closely related compound, ethyl-2-nitrothiophene-3-acetate, has been successfully reduced to its corresponding aminothiophene derivative, demonstrating the feasibility of this transformation on the 2-substituted-3-nitrothiophene scaffold. libretexts.org

More modern, metal-free methods have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which offers a mild and chemoselective alternative. pearson.com The choice of reducing agent can be critical to avoid the reduction of other functional groups that might be present in the molecule.

| Reagent/System | Conditions | Applicability | Reference |

| H₂, Pd/C | Catalytic hydrogenation | Broad applicability for aromatic and aliphatic nitro groups. | masterorganicchemistry.com |

| Fe, HCl/AcOH | Metal in acidic medium | Classical and cost-effective method. | masterorganicchemistry.com |

| SnCl₂, HCl | Metal salt in acid | Mild conditions, good for sensitive substrates. | masterorganicchemistry.com |

| Hydrazine, Raney Ni | Transfer hydrogenation | Effective for nitrothiophenes. | nih.gov |

| HSiCl₃, Et₃N | Metal-free reduction | Mild, chemoselective, suitable for flow chemistry. | pearson.com |

The cleavage of ethers is a common transformation that typically requires harsh conditions, such as treatment with strong acids. masterorganicchemistry.com The ethoxy group in this compound is an aryl alkyl ether derivative, and its cleavage would result in the formation of 2-hydroxy-3-nitrothiophene.

The most common reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.org The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion (I⁻ or Br⁻) attacks the ethyl group in an Sₙ2 reaction, leading to the formation of iodoethane (B44018) or bromoethane (B45996) and the corresponding phenol, in this case, 2-hydroxy-3-nitrothiophene. libretexts.orgopenstax.org Cleavage of the bond between the thiophene ring and the oxygen is disfavored because Sₙ2 reactions on sp²-hybridized carbons are difficult. libretexts.org

Another powerful reagent for cleaving aryl ethers is the Lewis acid boron tribromide (BBr₃). nih.govnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.com This is followed by a nucleophilic attack of a bromide ion on the ethyl group, cleaving the C-O bond. pearson.com This method is often preferred for its high efficiency under relatively mild conditions.

| Reagent | General Mechanism | Products from this compound | Key Features |

| HBr / HI | Sₙ2 attack on the protonated ether | 2-Hydroxy-3-nitrothiophene and Bromoethane/Iodoethane | Requires strong acid and often heat. |

| BBr₃ | Lewis acid activation followed by nucleophilic attack | 2-Hydroxy-3-nitrothiophene and Bromoethane | Highly effective, often used for aryl ethers. |

Computational Chemistry and Theoretical Studies of 2 Ethoxy 3 Nitrothiophene

Computational Elucidation of Reaction Mechanisms

Transition State Analysis and Activation Energy Calculations

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis for reactions involving 2-Ethoxy-3-nitrothiophene would involve locating the saddle point on the potential energy surface corresponding to the reaction of interest.

Once a transition state geometry is optimized, the activation energy (Ea) can be calculated. This value represents the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. For a comprehensive study, a data table summarizing the calculated activation energies for various proposed reaction pathways of this compound would be generated.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| Nucleophilic Aromatic Substitution | MP2 | aug-cc-pVTZ | Data not available |

| [Reaction Type 3] | CCSD(T) | def2-TZVP | Data not available |

This table is illustrative. No published data is currently available for this compound.

Gibbs Free Energy Changes and Reaction Thermodynamics

To determine the spontaneity and equilibrium position of a reaction, it is essential to calculate the change in Gibbs free energy (ΔG). This thermodynamic quantity accounts for changes in both enthalpy (ΔH), related to the heat of reaction, and entropy (ΔS), related to the change in disorder.

A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction under the given conditions. By calculating the Gibbs free energy of the reactants, products, and transition states, a complete thermodynamic profile of a reaction involving this compound can be constructed. These calculations would allow for the determination of reaction favorability and the relative stability of intermediates and products.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Species | Enthalpy (H) (Hartree) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (Hartree) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Reagent B | Data not available | Data not available | Data not available |

| Transition State | Data not available | Data not available | Data not available |

| Product C | Data not available | Data not available | Data not available |

This table is illustrative. No published data is currently available for this compound.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for verifying that a calculated transition state indeed connects the intended reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions.

Successful IRC computations for a reaction of this compound would generate a path leading from the reactants, through the transition state, and to the products, confirming the nature of the reaction mechanism. The resulting energy profile along the IRC provides a visual representation of the reaction pathway.

Solvation Effects in Computational Modeling

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational modeling can account for these environmental effects through various solvation models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of solvent-solute interactions but at a high computational cost. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Applying these models to studies of this compound would be crucial for obtaining results that are comparable to experimental observations in solution.

DFT-based Guidelines for Reaction Selectivity and Activation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations can be employed to develop guidelines for predicting reaction selectivity (e.g., regioselectivity and stereoselectivity) and understanding the factors that control reaction activation.

For this compound, DFT could be used to calculate various molecular properties, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. Analysis of these properties can provide insights into the most likely sites for electrophilic or nucleophilic attack, thus explaining and predicting the regioselectivity of its reactions. Furthermore, by systematically modifying the structure of reactants or catalysts in the computational model, DFT can be used to design more efficient and selective synthetic routes.

Synthetic Utility and Building Block Applications of 2 Ethoxy 3 Nitrothiophene

Precursor for Novel Heterocyclic Ring Systems

The strategic placement of the ethoxy and nitro groups on the thiophene (B33073) ring in 2-ethoxy-3-nitrothiophene makes it an ideal starting material for the construction of a variety of heterocyclic systems. The nitro group, in particular, can act as a good leaving group in nucleophilic aromatic substitution reactions or be reduced to an amino group, which can then participate in cyclization reactions.

Formation of Fused Thiophenes (e.g., thieno[3,2-b]thiophenes)

This compound is a valuable precursor for the synthesis of thieno[3,2-b]thiophenes, a class of fused heterocyclic compounds with applications in organic electronics. The synthesis typically involves the reaction of this compound with a reagent that can introduce the second thiophene ring.

One common strategy involves the nucleophilic aromatic substitution of the nitro group with a sulfur nucleophile. For instance, reaction with a thiol in the presence of a base can lead to the formation of a 3-thioalkoxythiophene derivative. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or under thermal conditions, can then yield the thieno[3,2-b]thiophene (B52689) core. The ethoxy group at the 2-position can influence the regioselectivity of the cyclization and modulate the electronic properties of the final fused system.

A study on the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes demonstrated an efficient strategy for constructing these molecules from 3-nitrothiophenes containing carbonyl fragments at the C-2 and C-5 atoms mdpi.com. This suggests that analogous transformations with this compound could provide access to a range of substituted thieno[3,2-b]thiophenes.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. R-SH, Base 2. Oxidizing Agent | Substituted thieno[3,2-b]thiophene | Nucleophilic Aromatic Substitution / Intramolecular Cyclization |

Construction of Thienopyrrole Derivatives

The synthesis of thienopyrrole derivatives from this compound typically involves the reduction of the nitro group to an amino group, followed by reaction with a suitable diketone or a related precursor to form the pyrrole (B145914) ring. The resulting 2-ethoxy-3-aminothiophene is a key intermediate in this process.

The Paal-Knorr synthesis is a widely used method for constructing pyrrole rings. In this approach, the 2-ethoxy-3-aminothiophene intermediate would be reacted with a 1,4-dicarbonyl compound under acidic or neutral conditions. The ethoxy group can influence the reactivity of the amino group and the subsequent cyclization process. The resulting thienopyrroles are of interest due to their potential biological activities and applications in materials science.

Synthesis of Other Nitrogen, Oxygen, and Sulfur Heterocycles

The versatile reactivity of this compound allows for its use in the synthesis of a broader range of nitrogen, oxygen, and sulfur-containing heterocycles.

For the synthesis of nitrogen-containing heterocycles , the reduction of the nitro group to an amine is a common first step. The resulting 2-ethoxy-3-aminothiophene can be a building block for various fused systems like thienopyridines, thienopyrazines, and thienopyrimidines through reactions with appropriate bifunctional electrophiles.

The synthesis of oxygen-containing heterocycles can be envisaged through modifications of the ethoxy group or by introducing oxygen-containing functionalities. For example, hydrolysis of the ethoxy group to a hydroxyl group would provide a handle for the construction of fused furan (B31954) or pyran rings.

For sulfur-containing heterocycles , beyond the thieno[3,2-b]thiophenes mentioned earlier, reactions involving the introduction of additional sulfur atoms can lead to dithienothiophenes or other sulfur-rich heterocyclic systems. These compounds are of interest for their unique electronic and optical properties. Research has shown that heterocyclic compounds containing nitrogen, oxygen, and sulfur are significant in medicinal chemistry researchgate.netopenmedicinalchemistryjournal.commdpi.com.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond the synthesis of novel heterocyclic systems, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups can be manipulated in a stepwise manner to introduce further complexity and build up larger molecular architectures.

The nitro group can be transformed into a variety of other functional groups, including amines, hydroxylamines, and nitroso compounds, each offering different pathways for further elaboration. The ethoxy group can be cleaved to a hydroxyl group, which can then be used as a nucleophile or protected and carried through a synthetic sequence. The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the nitro group deactivates the ring towards such reactions. However, under specific conditions, further functionalization of the ring is possible. The role of nitro-heterocyclic compounds as intermediates for drugs, pharmaceuticals, and dyes is well-established google.comgoogle.com.

| Starting Material | Transformation | Resulting Intermediate | Potential Application |

| This compound | Reduction of NO2 group | 2-Ethoxy-3-aminothiophene | Synthesis of amides, sulfonamides, and N-heterocycles |

| This compound | Ether cleavage | 2-Hydroxy-3-nitrothiophene | Synthesis of esters, ethers, and O-heterocycles |

| This compound | Nucleophilic aromatic substitution of NO2 | 3-Substituted-2-ethoxythiophene | Introduction of various functional groups at the 3-position |

Development of Diversely Functionalized Thiophene Scaffolds for Research

The chemical versatility of this compound makes it an excellent starting point for the development of libraries of diversely functionalized thiophene scaffolds for chemical biology and drug discovery research. By systematically varying the substituents at different positions of the thiophene ring, a wide range of compounds with diverse physicochemical properties can be generated.

For instance, the nitro group can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide range of functional groups at the 3-position. The ethoxy group can be replaced with other alkoxy or aryloxy groups. Furthermore, the remaining positions on the thiophene ring can potentially be functionalized through metallation-electrophilic quench sequences, although the directing effects of the existing substituents would need to be carefully considered. This ability to generate a diverse set of thiophene derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery programs. Thiophene derivatives have been reported to possess a wide range of therapeutic properties nih.gov.

The development of new synthetic methodologies utilizing this compound as a building block continues to expand the accessible chemical space of thiophene-based compounds, providing researchers with new tools to explore in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-Ethoxy-3-nitrothiophene, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves electrophilic nitration of 2-ethoxythiophene using mixed nitric-sulfuric acid at 0–5°C to ensure regioselectivity at the 3-position. Post-reaction, quenching with ice and extraction using dichloromethane improves purity . Yield optimization requires precise temperature control (e.g., ice baths) and stoichiometric ratios (1:1.2 substrate-to-nitrating agent). Continuous flow reactors, as described for analogous thiophene derivatives, enhance reproducibility by minimizing exothermic side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., ethoxy at C2, nitro at C3). Aromatic protons in thiophene rings typically resonate at δ 6.5–7.5 ppm .

- IR : Strong absorption bands at ~1530 cm (asymmetric NO stretch) and 1350 cm (symmetric NO stretch) validate nitro-group incorporation .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 199 for CHNOS) ensure purity and structural integrity .

Q. What key physicochemical properties (e.g., solubility, thermal stability) influence experimental design with this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solvent selection impacts reaction kinetics in cross-coupling reactions .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data for similar nitrothiophenes show decomposition onset at ~180°C, necessitating reaction temperatures below this threshold .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : The electron-withdrawing nitro group deactivates the thiophene ring, directing further substitutions (e.g., halogenation) to the 5-position. Computational modeling (DFT) predicts electrophilic attack sites by analyzing frontier molecular orbitals. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. EGFR tyrosine kinase) may arise from substituent effects. Comparative studies using isosteric analogs (e.g., replacing ethoxy with methoxy) and dose-response curves (IC values) clarify structure-activity relationships. Meta-analyses of PubChem bioassay datasets (e.g., AID 1259351) help identify confounding variables .

Q. How can computational tools predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for nucleophilic aromatic substitutions. Solvent effects are incorporated via PCM models. Software like Gaussian or ORCA generates Fukui indices to identify electrophilic/nucleophilic sites, guiding reagent selection .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing kinetic data in nitrothiophene reactions?

- Methodological Answer : Non-linear regression of time-concentration profiles (e.g., using MATLAB or Python’s SciPy) determines rate constants (k). Arrhenius plots (ln k vs. 1/T) reveal activation energies. Outliers are assessed via Grubbs’ test to exclude experimental artifacts .

Q. How should researchers present conflicting thermochemical data for this compound?

- Methodological Answer : Tabulate NIST-derived values (e.g., enthalpy of formation, ΔH = 145.6 kJ/mol) alongside literature reports. Discrepancies are contextualized via experimental methods (e.g., bomb calorimetry vs. computational estimates). Error margins and confidence intervals must be explicitly stated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.